![molecular formula C18H17F3N2O2S B313775 3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide](/img/structure/B313775.png)
3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide
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Overview
Description
3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide is a member of thioureas.
Scientific Research Applications
Chemical Structure and Properties
The title compound, closely related to N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, has been synthesized and studied for its crystalline structure. These compounds, which crystallized as ethanol monosolvates, form centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).
Synthesis Methods
A synthesis approach for similar benzamides, such as N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, has been developed, utilizing green chemistry principles and water as the optimal reaction medium, yielding nearly quantitative results (Horishny & Matiychuk, 2020).
Potential Biological Activities
Related compounds, like 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, exhibit significant in vitro biological activities, such as antioxidant and antibacterial effects, particularly against Staphylococcus aureus (Karanth et al., 2019).
Applications in Material Science
Derivatives of similar chemical structures have been utilized in the synthesis of new materials. For instance, novel Thiopyrimidine-Glucuronide compounds with promising biological activities have been developed (Wanare, 2022). Additionally, new aromatic polyamides with semifluorinated components, showing excellent organo-solubility and thermal stability, have been synthesized (Bera et al., 2012).
properties
Product Name |
3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)anilino]methyl]benzamide |
---|---|
Molecular Formula |
C18H17F3N2O2S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-propoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-9-25-15-8-3-5-12(10-15)16(24)23-17(26)22-14-7-4-6-13(11-14)18(19,20)21/h3-8,10-11H,2,9H2,1H3,(H2,22,23,24,26) |
InChI Key |
YWMPBINJAQZDGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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